molecular formula C11H10N2O2 B8493306 [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Cat. No.: B8493306
M. Wt: 202.21 g/mol
InChI Key: FZZWKBYAWJDMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid is a phenylacetic acid derivative functionalized with a pyrazole ring. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds featuring pyrazole rings are of significant scientific interest due to their broad pharmacological potential, which can include antioxidant , acetylcholinesterase (AChE) inhibitory, and monoamine oxidase (MAO) inhibitory activities . As a building block, it can be used to develop novel molecules for investigating neurodegenerative diseases or for creating ligands for various biological targets . Researchers utilize this compound strictly in laboratory settings for scientific exploration. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-pyrazol-1-ylphenyl)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8H2,(H,14,15)

InChI Key

FZZWKBYAWJDMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrazole ring, positional isomerism (e.g., 3-yl vs. 5-yl pyrazole attachment), and modifications to the phenyl or acetic acid groups. These changes significantly impact physicochemical properties such as solubility, melting point, and bioavailability.

Table 1: Comparative Analysis of Selected Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
[3-(1H-Pyrazol-1-yl)phenyl]acetic acid C11H10N2O2 None (parent compound) 202.21 g/mol Baseline solubility in polar solvents
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid (12a) C18H17BrN2O3 Bromine, phenoxy linkage 389.25 g/mol Increased lipophilicity due to Br
{4-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid (12h) C17H15FN2O3 Nitro group, fluorine 314.32 g/mol Enhanced polarity; lower pKa
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid C11H11N3O2 Amino group on pyrazole 217.23 g/mol Improved H-bonding capacity
[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C7H7F3N3O2 CF3, amino group 224.14 g/mol High metabolic stability
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid C7H9FN2O2 Fluoroethyl substituent 172.16 g/mol Increased bioavailability

Key Research Findings

  • Positional Isomerism : 3-yl pyrazole attachment (e.g., 11a) generally results in higher crystallinity compared to 5-yl isomers (e.g., 12a), as evidenced by sharper melting points .
  • Electron-Withdrawing Groups : Nitro and CF3 substituents lower the pKa of the acetic acid group (e.g., 12h: pKa ~3.5 vs. parent compound: pKa ~4.2), enhancing ionization in physiological conditions .
  • Prodrug Strategies : Esterification (e.g., Taprenepag isopropyl) improves oral bioavailability by 40–60% compared to free acids .

Preparation Methods

Alkylation of Pyrazole Derivatives

A direct method involves the alkylation of 3-(1H-pyrazol-1-yl)phenol with chloroacetic acid under basic conditions. This single-step reaction proceeds via nucleophilic substitution, yielding the target compound after acidification.

Procedure :

  • Step 1 : 3-(1H-Pyrazol-1-yl)phenol (1.0 equiv) is dissolved in aqueous NaOH (2.0 equiv).

  • Step 2 : Chloroacetic acid (1.2 equiv) is added dropwise at 60–70°C, followed by stirring for 6–8 hours.

  • Step 3 : The mixture is acidified with HCl to pH 2–3, precipitating the product.

  • Yield : 68–75% after recrystallization from ethanol .

Key Data :

ParameterValue
Reaction Temperature60–70°C
SolventWater/Ethanol
CatalystNone (base-mediated)
Purity≥95% (HPLC)

Cyclocondensation of Arylhydrazines with Diketones

This two-step approach first synthesizes the pyrazole core via cyclocondensation, followed by carboxylation.

Step 1: Pyrazole Ring Formation
Phenylhydrazine reacts with 3-acetylphenylacetic acid in ethanol under acidic conditions (e.g., acetic acid) to form 3-(3-phenyl-1H-pyrazol-1-yl)phenylacetic acid ethyl ester .

Step 2: Ester Hydrolysis
The ethyl ester is hydrolyzed using NaOH (2.0 M) at 80°C for 4 hours, yielding the carboxylic acid .

Optimized Conditions :

  • Cyclocondensation : Ethanol, 78°C, 12 hours (yield: 82%) .

  • Hydrolysis : NaOH (2.0 M), 80°C, 4 hours (yield: 89%) .

Palladium-Catalyzed Cross-Coupling

Aryl halides and pyrazole boronic esters undergo Suzuki-Miyaura coupling to construct the phenyl-pyrazole backbone, followed by carboxylation.

Procedure :

  • Step 1 : 3-Bromophenylacetic acid (1.0 equiv) reacts with 1H-pyrazol-1-ylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 90°C for 24 hours .

  • Step 2 : The intermediate is purified via column chromatography (hexane/ethyl acetate, 4:1).

Key Metrics :

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
Yield65–70%
Turnover Frequency12 h⁻¹

Hydrolysis of Nitrile Precursors

Nitrile intermediates, such as 3-(1H-pyrazol-1-yl)phenylacetonitrile, are hydrolyzed under acidic or basic conditions.

Acidic Hydrolysis :

  • Concentrated HCl (6.0 M) at reflux for 8 hours .

  • Yield : 78% (purity: 91%) .

Basic Hydrolysis :

  • NaOH (4.0 M) at 100°C for 6 hours .

  • Yield : 85% (purity: 93%) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Alkylation68–75≥95HighExcellent
Cyclocondensation82–8990–94ModerateGood
Cross-Coupling65–7088–92LowModerate
Nitrile Hydrolysis78–8591–93HighExcellent

Critical Reaction Parameters

  • Temperature : Higher temperatures (80–100°C) improve cyclocondensation and hydrolysis rates but may degrade acid-sensitive intermediates .

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but increase costs .

  • Solvent Choice : Ethanol and water are preferred for green chemistry, while THF improves solubility in cross-coupling .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enable precise control of exothermic reactions (e.g., alkylation), reducing side products .

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3-(1H-Pyrazol-1-yl)phenyl]acetic acid in academic settings?

  • Methodology :

  • 1,3-Dipolar Cycloaddition : Utilize azide-alkyne click chemistry to construct the pyrazole ring, followed by acetic acid moiety introduction via alkylation or hydrolysis .
  • Continuous-Flow Synthesis : Optimize reaction efficiency using flow chemistry (e.g., 2-(4-amino-triazol-1-yl)acetic acid synthesis methods) to reduce side reactions and improve scalability .
  • Substituent Modification : Employ regioselective alkylation or coupling reactions to install the phenylacetic acid group at the pyrazole’s 1-position, as seen in triazole-based analogues .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., DMSO-d6 solvent, 600 MHz for resolving aromatic protons) .
  • LC-MS : Verify molecular weight and purity (>95% by UV) using electrospray ionization (ESI) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What are the primary pharmacological applications of this compound derivatives?

  • Key Applications :

  • Enzyme Inhibition : Serve as scaffolds for Keap1 inhibitors (e.g., sulfonamide derivatives) or cyclooxygenase-histone deacetylase bifunctional inhibitors .
  • Peptidomimetics : Function as non-peptide bioisosteres in combinatorial libraries for targeting protein-protein interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Strategies :

  • Solvent Selection : Use chlorobenzene for high-temperature reactions (100–110°C) to enhance solubility of intermediates .
  • Catalytic Systems : Implement morpholinomethylene or Pd-based catalysts to accelerate cyclization steps .
  • Microwave Assistance : Reduce reaction times (e.g., from hours to minutes) for triazole formation while maintaining >85% yields .

Q. How to resolve contradictions in spectroscopic data across synthetic protocols?

  • Approach :

  • Comparative Analysis : Cross-validate NMR shifts of analogous compounds (e.g., trans-configuration in chroman-4-ones vs. cis-isomers) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dimerization artifacts in formaldehyde-mediated reactions) .

Q. What strategies enable the design of novel derivatives with enhanced bioactivity?

  • Methodologies :

  • Combinatorial Libraries : Synthesize isostructural variants via selective triazole or pyrazole substitution (e.g., 4-amino-triazole for hydrogen-bond interactions) .
  • Fragment-Based Design : Deconstruct inhibitors (e.g., Keap1 ligands) into pyrazole-acetic acid fragments for SAR studies .

Q. What in vitro assays are critical for evaluating biological activity?

  • Assays :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorescence polarization for Keap1 inhibitors .
  • Cytotoxicity Screening : Test derivatives against cancer cell lines (e.g., MTT assays) to assess therapeutic potential .
  • Binding Affinity : Use surface plasmon resonance (SPR) to quantify interactions with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.